molecular formula C23H20ClFN6O2 B2784149 6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1189698-88-1

6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2784149
CAS No.: 1189698-88-1
M. Wt: 466.9
InChI Key: OSSPKBSAAQISJZ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H20ClFN6O2 and its molecular weight is 466.9. The purity is usually 95%.
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Biological Activity

The compound 6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClFN5OC_{22}H_{22}ClFN_5O with a molecular weight of approximately 440.92 g/mol. The structure features a triazolo-pyridazine core, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit varying degrees of antimicrobial activity. For instance, derivatives with piperazine moieties have shown promising results against several bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
6-(4-chlorophenyl)...Salmonella typhiModerate
6-(4-chlorophenyl)...Bacillus subtilisStrong

Inhibition of Enzymes

The compound's structural features suggest potential inhibition of key enzymes involved in various diseases. For example, studies on related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease .

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds reveal that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The piperazine moiety allows for effective binding to neurotransmitter receptors and enzymes.
  • Molecular Docking Studies : Computational studies have shown favorable interactions with target proteins, suggesting a potential mechanism for enzyme inhibition and receptor modulation .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study 1 : A series of piperazine derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compounds exhibited IC50 values comparable to known AChE inhibitors .
  • Study 2 : A comprehensive screening of triazole derivatives showed that modifications at the phenyl ring significantly influenced antimicrobial potency and enzyme inhibition profiles .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN6O2/c24-17-3-1-16(2-4-17)20-9-10-21-27-30(23(33)31(21)26-20)15-22(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPKBSAAQISJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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